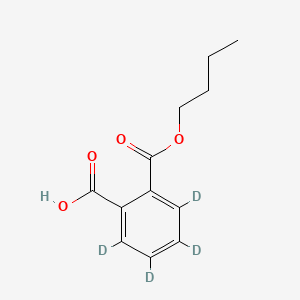

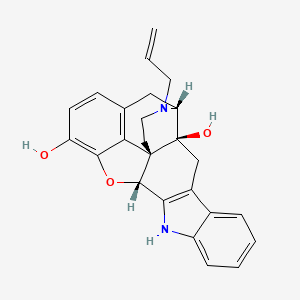

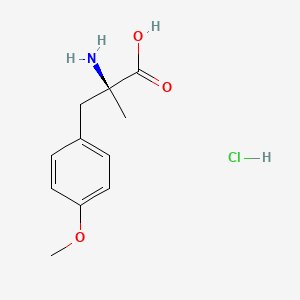

![molecular formula C11H10N4 B588467 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 147057-17-8](/img/structure/B588467.png)

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is a mutagenic heterocyclic amine . It is a food-derived carcinogen that has been found in high temperature-cooked fish and meats .

Synthesis Analysis

The synthesis of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline involves several steps. One method involves the potentiodynamic electropolymerization of a pre-polymerization complex of two adenine-and one thymine-substituted bis(2,2′-bithien-5-yl)methane functional monomer molecules with one 7,8-DiMeIQx template molecule . Another method involves the intramolecular cyclization of 1- (2-isocyanophenyl)-1H-imidazole .Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is complex and involves multiple functional groups . It is a quinoxaline derivative .Chemical Reactions Analysis

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline undergoes various chemical reactions. It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, in UV5 cells expressing the human enzymes to a metabolite that reacts with DNA to form adducts .Scientific Research Applications

Chemical Identification and Quantification

Analytical Method Development

Jinap et al. (2019) developed a sensitive LC–ESI–MS/MS method for characterizing and quantifying heterocyclic amine compounds, including 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (MeIQ) and 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), among others, in cooked chicken. The method achieved excellent selectivity and sensitivity, enabling accurate quantitation of these compounds with satisfactory recovery rates and precision (Jinap et al., 2019).

Synthesis of Quinoxaline Derivatives

Xie et al. (2017) reported a green and novel method for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, utilizing dimethyl sulfoxide as both reactant and solvent. This method provided a wide range of products with moderate to excellent yields, highlighting the versatility and efficiency of the synthetic approach for creating complex quinoxaline derivatives (Xie et al., 2017).

Detection in Urine Samples

Andrés et al. (2010) proposed a rapid and simple method for separating and detecting heterocyclic aromatic amines, including 2-Amino-3,8-dimethyl-imidazo[4,5-f]quinoxaline (MeIQx), in human urine samples using capillary liquid chromatography with evaporated light-scattering detection. This method reflects daily intake and recent exposure to these compounds, providing insights into human exposure levels (Andrés et al., 2010).

Health Implications

- Genotoxicity Studies: Research on the genotoxic potential of heterocyclic amines, including MeIQx, demonstrated significant DNA damage in human peripheral blood mononuclear cells. The study also explored the protective effects of phenolic extracts derived from olive, olive oil, and olive leaves against DNA damage induced by these compounds, suggesting potential dietary strategies to mitigate the genotoxic effects (Fuccelli et al., 2018).

Chemical Synthesis and Properties

- Novel Synthesis Approaches: Chen et al. (2020) synthesized benzo[4,5]imidazo[1,2-a]quinoxaline derivatives through an I2-mediated direct sp3 C–H amination reaction. This method, free from transition metals, is simple, scalable, and yields high productivities, demonstrating an efficient pathway for constructing complex quinoxaline frameworks (Chen et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3,4-dimethylimidazo[4,5-f]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-7-5-8-9(13-4-3-12-8)10-11(7)15(2)6-14-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZGAFWTJXPMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C3=C1N(C=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

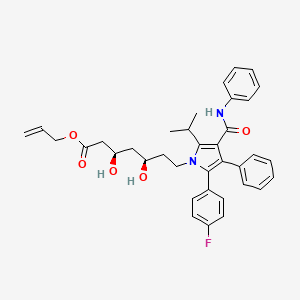

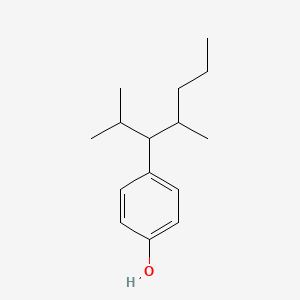

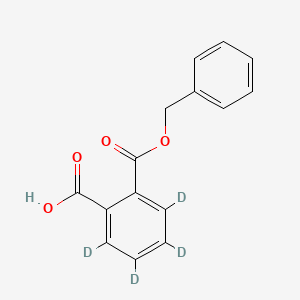

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)